4-Ethyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride
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Overview
Description
4-Ethyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride is a compound with the molecular formula C14H30Cl2N2 and a molecular weight of 297.31.
Preparation Methods
The synthesis of 4-Ethyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride involves several steps. One common method includes the reaction of cyclohexanone with ethylamine to form an intermediate, which is then reacted with 2-(pyrrolidin-1-yl)ethylamine under controlled conditions to yield the desired compound. The reaction typically requires a solvent such as methanol or ethanol and may involve catalysts to enhance the reaction rate . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Ethyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the pyrrolidine ring or the cyclohexane ring may be substituted with other functional groups.
Scientific Research Applications
4-Ethyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological properties make it useful in studying cellular processes and interactions, particularly in the context of neurotransmitter systems.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for developing new pharmaceuticals targeting neurological disorders.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Ethyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Ethyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride can be compared with other similar compounds, such as:
N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine: Lacks the ethyl group, which may result in different biological activity and chemical properties.
4-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine: The presence of a methyl group instead of an ethyl group can lead to variations in reactivity and potency.
N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;hydrochloride: The hydrochloride salt form may exhibit different solubility and stability characteristics compared to the dihydrochloride form.
Properties
IUPAC Name |
4-ethyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.2ClH/c1-2-13-5-7-14(8-6-13)15-9-12-16-10-3-4-11-16;;/h13-15H,2-12H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZLDSBWXMFGSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCCN2CCCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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